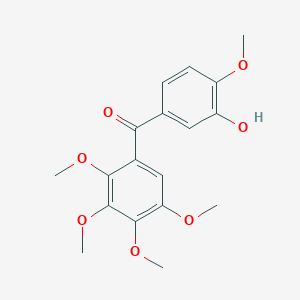![molecular formula C30H27N3OS B11049766 4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)
4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound known for its unique spiro structure, which integrates multiple rings into a single molecule. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and pyrroloquinoline precursors, followed by their condensation under controlled conditions to form the spiro compound. Key steps include:
Formation of Pyrimidine Ring: This can be achieved through the cyclization of appropriate diketones with urea or thiourea.
Synthesis of Pyrroloquinoline: This involves the reaction of aniline derivatives with suitable aldehydes and ketones.
Spiro Formation: The final step involves the condensation of the pyrimidine and pyrroloquinoline intermediates in the presence of a catalyst, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the spiro center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its efficacy and safety as a therapeutic agent. Its unique structure allows it to target specific enzymes and receptors, making it a promising candidate for targeted therapies.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways depend on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
4,4’,6,6’-Tetramethyl-2,2’-bipyrimidine: Similar in structure but lacks the spiro configuration.
1,6-Diphenyl-2-thioxo-2,3-dihydro-1H-pyrimidine: Shares the thioxo and pyrimidine moieties but does not have the spiro linkage.
Spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one: Similar spiro structure but different substituents.
Uniqueness
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its combination of multiple functional groups and the spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C30H27N3OS |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
6,9,11,11-tetramethyl-3',4'-diphenyl-2'-sulfanylidenespiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,6'-1H-pyrimidine]-2-one |
InChI |
InChI=1S/C30H27N3OS/c1-19-15-23-20(2)17-29(3,4)33-26(23)24(16-19)30(27(33)34)18-25(21-11-7-5-8-12-21)32(28(35)31-30)22-13-9-6-10-14-22/h5-18H,1-4H3,(H,31,35) |
InChI 键 |
XPBNWCJXTLCFBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C3C(=C1)C4(C=C(N(C(=S)N4)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N3C(C=C2C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Chloro-2-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049693.png)
![N-(4-butylphenyl)-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11049699.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049708.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)benzoic acid](/img/structure/B11049720.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11049722.png)

![diethyl (2E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049730.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![4-(3-ethoxy-4-methoxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11049747.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)
![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)